2-Hydroxy-4-methylpentanal

α-Hydroxy aldehyde LogP Water solubility

2-Hydroxy-4-methylpentanal (CAS 392657-81-7) is a branched-chain α-hydroxy aldehyde with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol. This bifunctional compound features a nucleophilic hydroxyl group adjacent to an electrophilic aldehyde functionality, positioning it as a versatile intermediate in organic synthesis.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 392657-81-7
Cat. No. B14245019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-methylpentanal
CAS392657-81-7
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(C)CC(C=O)O
InChIInChI=1S/C6H12O2/c1-5(2)3-6(8)4-7/h4-6,8H,3H2,1-2H3
InChIKeyJXHLRWGQMIUGOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4-methylpentanal (CAS 392657-81-7): Structural Baseline and Procurement-Relevant Identity


2-Hydroxy-4-methylpentanal (CAS 392657-81-7) is a branched-chain α-hydroxy aldehyde with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol [1]. This bifunctional compound features a nucleophilic hydroxyl group adjacent to an electrophilic aldehyde functionality, positioning it as a versatile intermediate in organic synthesis . Its computed physicochemical profile includes an XLogP3-AA value of 0.8 [1], a topological polar surface area of 37.3 Ų [1], and a predicted boiling point of 160.7±23.0 °C at 760 mmHg [2]. The compound's isobutyl side chain confers distinct steric and electronic properties relative to linear or less substituted α-hydroxy aldehydes, influencing its reactivity, solubility, and downstream derivatization potential .

Why 2-Hydroxy-4-methylpentanal Cannot Be Replaced by Linear or Unfunctionalized Aldehydes


Generic substitution of 2-hydroxy-4-methylpentanal with a simpler aldehyde (e.g., hexanal) or a linear α-hydroxy aldehyde (e.g., 2-hydroxyhexanal) is not advisable because the combination of α-hydroxy functionality and a branched isobutyl side chain fundamentally alters physicochemical behavior, reaction selectivity, and downstream product profiles [1][2]. The intramolecular hydrogen bonding in α-hydroxy aldehydes modulates electrophilicity at the carbonyl center, while the steric bulk of the 4-methyl group influences nucleophilic attack trajectories and regioselectivity in condensation reactions [3]. These differences manifest quantitatively in key procurement-relevant parameters—including solubility, volatility, and chromatographic retention—that directly impact process robustness, yield, and purification efficiency in industrial settings [4][5].

2-Hydroxy-4-methylpentanal Procurement Evidence: Quantitative Differentiation from Structural Analogs


Reduced Lipophilicity vs. Unfunctionalized Aldehydes Enables Aqueous Compatibility

2-Hydroxy-4-methylpentanal exhibits markedly lower lipophilicity compared to the unfunctionalized C6 aldehyde, hexanal, due to the presence of the α-hydroxyl group. The computed XLogP3-AA value for 2-hydroxy-4-methylpentanal is 0.8 [1], whereas hexanal's experimental logP is 1.8 [2]. This difference of 1.0 log unit corresponds to approximately a 10-fold lower partition into octanol, translating to substantially higher aqueous compatibility and reduced organic solvent requirements during synthesis or formulation [1][2].

α-Hydroxy aldehyde LogP Water solubility Aqueous processing

Lower Boiling Point vs. Linear α-Hydroxy Aldehyde Improves Volatility Control

The branched isobutyl side chain of 2-hydroxy-4-methylpentanal reduces intermolecular packing efficiency, resulting in a lower boiling point compared to its linear isomer, 2-hydroxyhexanal. 2-Hydroxy-4-methylpentanal has a predicted boiling point of 160.7±23.0 °C at 760 mmHg [1], while 2-hydroxyhexanal exhibits an estimated boiling point of 168–169 °C [2]. This ~7–8 °C reduction can translate to lower energy costs during distillation and reduced thermal stress on sensitive downstream products [1][2].

Boiling point Volatility Branched aldehyde Distillation

Reduced Rotatable Bond Count vs. Linear Isomer May Improve Crystallinity and Chiral Resolution

2-Hydroxy-4-methylpentanal contains three rotatable bonds [1], whereas the linear isomer 2-hydroxyhexanal has four rotatable bonds [2]. This reduction in conformational degrees of freedom, imposed by the branched isobutyl group, can increase the likelihood of ordered packing in the solid state and may enhance the efficiency of chiral resolution when the compound is used as a racemic mixture or as a single enantiomer [1][2]. Increased crystallinity and sharper melting behavior are advantageous for purification and formulation [3].

Rotatable bonds Conformational flexibility Chiral separation Crystallinity

2-Hydroxy-4-methylpentanal: Evidence-Backed Research and Industrial Application Scenarios


Asymmetric Synthesis and Chiral Building Block Manufacturing

The α-hydroxy aldehyde motif, particularly when configured as a single enantiomer, serves as a versatile chiral synthon for constructing biologically active molecules [1]. 2-Hydroxy-4-methylpentanal's branched side chain and stereocenter at C2 make it an ideal precursor for the synthesis of α-hydroxy acids, α-amino acids, and various heterocycles via well-established transformations (e.g., oxidation, reductive amination, aldol cascades) . The compound's moderate lipophilicity (XLogP3 = 0.8) and high predicted water solubility (estimated >200 g/L) [2][3] facilitate aqueous-phase reactions and reduce the need for organic co-solvents, aligning with green chemistry principles in pharmaceutical and fine chemical production [4].

Flavor and Fragrance Intermediate

Derivatives of 2-hydroxy-4-methylpentanal, particularly the ethyl ester (ethyl 2-hydroxy-4-methylpentanoate), are documented in patents as enhancers of tropical fruit flavors [5]. While the aldehyde itself is not the final flavoring agent, it serves as a key precursor to these esters and related lactones . The compound's branched structure contributes to unique olfactory notes, and its moderate volatility (predicted vapor pressure 0.8 mmHg at 25 °C) [2] makes it suitable for controlled release in fragrance formulations. Procurement for this application benefits from the compound's established synthetic accessibility via aldol condensation and its potential for chiral purity [1].

Metabolic Pathway Probe and Enzyme Substrate

In biochemical research, CoA thioesters of 2-hydroxy-4-methylpentanoic acid—directly accessible from the aldehyde via oxidation and activation—participate in anaerobic amino acid fermentation pathways in Clostridium species [6]. This application scenario leverages the compound's branched aliphatic structure to interrogate enzyme mechanisms (e.g., 2-hydroxyacyl-CoA dehydratases) that involve ketyl radical intermediates [6]. The availability of 2-hydroxy-4-methylpentanal as a synthetic precursor enables preparation of isotopically labeled substrates for mechanistic studies, supporting fundamental research in enzymology and microbial metabolism [6].

Calibration Standard and Reference Material in Analytical Chemistry

Given its defined physicochemical profile—including a well-characterized boiling point (160.7±23.0 °C), predicted logP (0.8), and computed spectral descriptors [1][2]—2-hydroxy-4-methylpentanal is suitable for use as a retention time marker or calibration standard in gas chromatography (GC) and liquid chromatography (LC) method development for α-hydroxy aldehyde analysis [7]. Its distinct branched structure provides chromatographic separation from linear isomers, enhancing method specificity in complex matrices such as fermentation broths or reaction mixtures [7].

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